(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-indazole-2-ethanol,5-nitro-,2-methanesulfonate is a complex organic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound features a nitro group at the 5-position, an ethanol group at the 2-position, and a methanesulfonate group. Indazole derivatives are known for their diverse biological activities and are used in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-indazole-2-ethanol,5-nitro-,2-methanesulfonate typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through a copper-catalyzed one-pot, three-component reaction involving 2-bromobenzaldehydes, primary amines, and sodium azide.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid and sulfuric acid under controlled conditions.
Addition of the Ethanol Group: The ethanol group can be added through alkylation reactions, where the indazole core is reacted with ethylating agents under basic conditions.
Methanesulfonate Formation: The final step involves the reaction of the ethanol derivative with methanesulfonyl chloride in the presence of a base to form the methanesulfonate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2H-indazole-2-ethanol,5-nitro-,2-methanesulfonate can undergo various chemical reactions:
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and bases like sodium hydroxide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-indazole-2-ethanol,5-nitro-,2-methanesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-indazole-2-ethanol,5-nitro-,2-methanesulfonate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole: Another indazole derivative with different substitution patterns.
2H-indazole: Similar core structure but different functional groups.
Indazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ethanol group.
Uniqueness
2H-indazole-2-ethanol,5-nitro-,2-methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .
Eigenschaften
Molekularformel |
C9H8BrNO2 |
---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
(7-bromo-2-methyl-1,3-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C9H8BrNO2/c1-5-11-8-3-6(4-12)2-7(10)9(8)13-5/h2-3,12H,4H2,1H3 |
InChI-Schlüssel |
XAWNYLMUUABOEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(O1)C(=CC(=C2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.